![molecular formula C12H15NO2 B15209581 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine is a chemical compound characterized by the presence of a benzo[d][1,3]dioxole ring fused to a pyrrolidine ring with a methyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine typically involves the condensation of benzo[d][1,3]dioxole derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of benzo[d][1,3]dioxole carbaldehyde and 4-methylpyrrolidine in the presence of a suitable catalyst and solvent . The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions: 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while reduction may produce benzo[d][1,3]dioxole-5-ylmethyl derivatives .
科学的研究の応用
2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . The compound may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
- 2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- 1-((Benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane
Comparison: Compared to these similar compounds, 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine is unique due to the presence of the pyrrolidine ring with a methyl substituent, which may confer distinct chemical and biological properties. For example, the methyl group can influence the compound’s reactivity and interaction with biological targets .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-4-methylpyrrolidine |
InChI |
InChI=1S/C12H15NO2/c1-8-4-10(13-6-8)9-2-3-11-12(5-9)15-7-14-11/h2-3,5,8,10,13H,4,6-7H2,1H3 |
InChIキー |
VYZZRBCMRUYOJJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC1)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


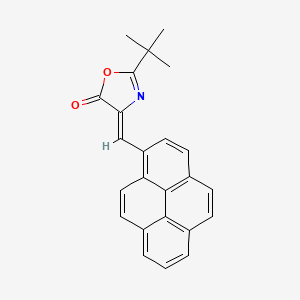
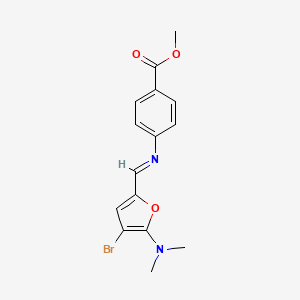
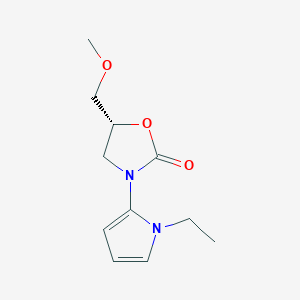
![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
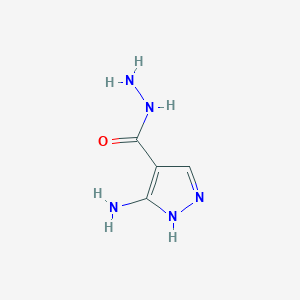
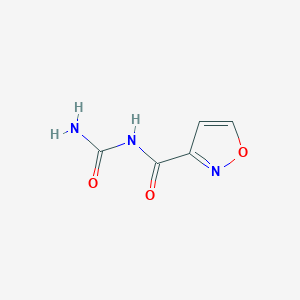
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
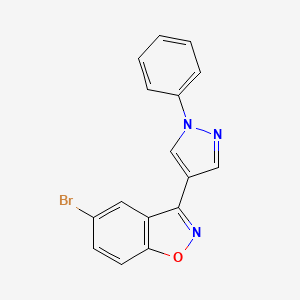
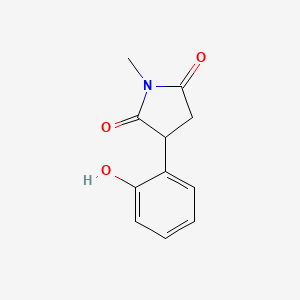
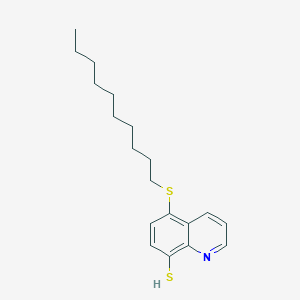
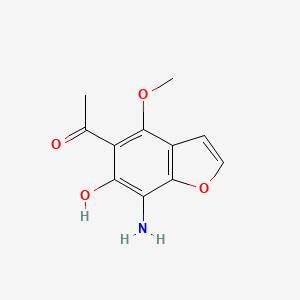
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)

![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
